molecular formula C10H18N4O2 B2565904 Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate CAS No. 1225218-67-6

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2565904
CAS No.: 1225218-67-6
M. Wt: 226.28
InChI Key: AQMRWLAIZUYEIP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate (CAS 1225218-67-6) is a versatile Boc-protected pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 18 N 4 O 2 and it features a pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which enhances stability during synthetic processes, alongside a reactive azidomethyl (-CH 2 N 3 ) substituent . The primary research value of this compound lies in its dual functionality. The Boc group can be readily removed under mild acidic conditions to reveal a secondary amine, while the azido group is a key handle for bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound an essential chiral building block for the synthesis of more complex molecules. It serves as a key precursor to tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a valuable intermediate, via simple reduction of the azide group . Furthermore, its structure is closely related to advanced intermediates used in patented pharmaceutical research, particularly in the development of potent benzimidazole and aza-benzimidazole carboxamides investigated for the treatment of various disorders . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is a vital tool for scientists working in synthetic organic chemistry, pharmaceutical development, and bioconjugation.

Properties

IUPAC Name

tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMRWLAIZUYEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide source reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

    Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form 1,2,3-triazoles.

    Reduction: The azide group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, appropriate solvents (e.g., dimethylformamide), and controlled temperatures.

    Click Chemistry: Copper(I) catalysts, alkynes, and suitable solvents (e.g., water or organic solvents).

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

Major Products

    1,2,3-Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Pharmaceutical Development

Overview
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate serves as an essential intermediate in synthesizing pharmaceuticals. Its unique structural features make it suitable for developing compounds targeting neurological disorders and other therapeutic areas.

Case Study: Arginase Inhibitors
Research has highlighted the compound's potential in synthesizing arginase inhibitors, which play a crucial role in the urea cycle and are relevant for treating conditions like cancer and cardiovascular diseases. The synthesis involves multiple steps, including coupling reactions and substitutions that leverage the azidomethyl group for enhanced biological activity .

Organic Synthesis

Overview
In organic chemistry, this compound is utilized as a versatile building block. Its ability to facilitate complex molecule formation is invaluable for chemists developing new materials.

Applications

  • Synthesis of Complex Molecules: The compound allows for the efficient creation of diverse chemical structures through various reaction pathways.
  • Reactivity Studies: Its azide group can participate in click chemistry reactions, expanding its utility in synthetic organic chemistry.

Biochemical Research

Overview
The compound is employed to study enzyme interactions and metabolic pathways. Its azide functionality enables specific interactions with biological targets, which are critical for understanding biochemical processes.

Research Insights
Ongoing studies focus on how this compound influences enzyme activity and receptor binding. These investigations aim to elucidate its therapeutic potential by exploring its effects on various biochemical pathways.

Agricultural Chemistry

Overview
this compound is being investigated for its potential applications in agrochemicals. Its properties may contribute to developing environmentally friendly pest control solutions.

Potential Applications

  • Pesticide Development: The compound's reactivity could lead to innovative formulations that enhance pest control efficacy while minimizing environmental impact.
  • Biological Activity Studies: Research into its interactions with plant systems may reveal new avenues for agricultural enhancements.

Material Science

Overview
The unique properties of this compound make it suitable for formulating advanced materials such as polymers and coatings.

Applications in Material Science

  • Coatings Development: The compound can be used to create durable coatings with enhanced performance characteristics.
  • Polymer Synthesis: Its structure allows for incorporation into polymer matrices, potentially improving material properties such as strength and flexibility.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisTargets neurological disorders
Organic SynthesisBuilding block for complex moleculesFacilitates diverse chemical reactions
Biochemical ResearchStudies enzyme interactionsInsights into therapeutic mechanisms
Agricultural ChemistryDevelopment of eco-friendly pesticidesEnhanced pest control solutions
Material ScienceFormulation of advanced polymers and coatingsImproved durability and performance

Mechanism of Action

The mechanism of action of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate involves its functional groups:

    Azide Group: Highly reactive, participates in click chemistry and reduction reactions.

    Pyrrolidine Ring: Provides structural stability and can undergo various chemical modifications.

    Tert-butyl Ester: Protects the carboxyl group and can be selectively removed under acidic conditions.

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Applications/Reactivity Reference
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate Azidomethyl, tert-butyl carbamate ~242.3 (calculated) Click chemistry, peptide modification
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Hydroxymethyl, fluoropyridinyl, methyl ester ~480.5 (estimated) Fluorinated drug intermediates, kinase inhibitors
Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodopyridinyloxy, methoxy ~476.3 (estimated) Radiolabeling, cross-coupling reactions
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Bromo, silyl-protected hydroxymethyl, methoxypyridine ~483.4 (reported) Protected intermediates for Suzuki-Miyaura couplings
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (stereospecific) ~215.3 (calculated) Chiral building blocks for β-turn mimics in peptides
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate Chloropyrimidinyl, methyl ~311.8 (calculated) Antiviral agents, kinase inhibition

Key Observations:

  • Azide vs. Hydroxymethyl: The azidomethyl group in the parent compound enables rapid cycloaddition reactions, while hydroxymethyl analogs (e.g., (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) require additional activation for further functionalization .
  • Stereochemical Differences: The (R)-configured hydroxymethyl analog () shows higher enantioselectivity in peptide synthesis compared to racemic mixtures .

Reactivity and Stability

  • Azide Group: this compound is thermally sensitive due to the azide group, requiring storage below 25°C to prevent decomposition . In contrast, silyl-protected hydroxymethyl derivatives (e.g., ) exhibit greater thermal stability .
  • Electrophilic Substitution: The iodopyridinyloxy substituent in facilitates electrophilic aromatic substitution, whereas the chloropyrimidinyl group in is more reactive in nucleophilic displacement .

Biological Activity

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profiles make it a valuable building block for various applications, including drug development and material science. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:
The molecular formula of this compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2}. The compound features a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester functional group.

Synthesis:
The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Azidomethyl Group: This step often employs nucleophilic substitution reactions where an azide source reacts with a leaving group on the pyrrolidine ring.
  • Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions to yield the desired ester.

Biological Activity

The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various biological targets.

The mechanism of action involves:

  • Azide Group: The azide moiety is highly reactive and participates in click chemistry, allowing for the formation of stable triazole rings, which are significant in biological processes.
  • Pyrrolidine Ring: This structure contributes to the compound's stability and allows for various chemical modifications that can enhance biological activity.
  • Tert-butyl Ester: This group protects the carboxylic acid functionality, making it more stable under physiological conditions but can be selectively removed when needed .

Applications in Medicinal Chemistry

This compound has several potential applications in medicinal chemistry:

  • Drug Development: It serves as a precursor for synthesizing bioactive molecules that may exhibit therapeutic effects against various diseases.
  • Bioconjugation: The compound is utilized in click chemistry for conjugating biomolecules, which is crucial for developing targeted therapies and diagnostic tools.
  • Material Science: It is also employed in creating functional materials with specific properties that can be tailored for biomedical applications.

Case Studies and Research Findings

Research has demonstrated the potential antibacterial properties of compounds with similar structures. For instance:

  • A study on azide-containing compounds indicated their ability to inhibit bacterial growth by interfering with cellular processes such as DNA replication and protein synthesis .
  • In another investigation, derivatives of pyrrolidine were shown to exhibit significant enzyme inhibitory activities, suggesting that this compound may also possess similar properties .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.

Compound NameStructural FeaturesBiological Activity
This compoundAzidomethyl group, pyrrolidine ringPotential antibacterial and enzyme inhibitory activity
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateBromomethyl substituentAntibacterial properties; enzyme inhibitor
Tert-butyl 3-hydroxypyrrolidine-1-carboxylateHydroxypyrrolidine structureVaries; potential for different biological interactions

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Exothermic Reactions : Azide formation requires controlled addition rates and cooling systems to prevent runaway reactions .
  • Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for larger batches .

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